Cas no 54410-76-3 (2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine)
![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine structure](https://ja.kuujia.com/scimg/cas/54410-76-3x500.png)
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine 化学的及び物理的性質
名前と識別子
-
- 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine
- [1,2,4]Triazolo[1,5-a]pyrazine, 2,5,8-trimethyl-
- 2,5,8-Trimethyl[1,2,4]triazolo[1,5-a]pyrazine
- AK127806
- KB-225801
- DTXSID20344271
- 2,5,8-Trimethyl[1,2,4]triazolo[1,5-a]pyrazine #
- MWSUBOQLRBRMEL-UHFFFAOYSA-N
- G75032
- SCHEMBL10309386
- 54410-76-3
- DB-355255
-
- インチ: InChI=1S/C8H10N4/c1-5-4-9-6(2)8-10-7(3)11-12(5)8/h4H,1-3H3
- InChIKey: MWSUBOQLRBRMEL-UHFFFAOYSA-N
- ほほえんだ: CC1=CN=C(C)C2=NC(=NN12)C
計算された属性
- せいみつぶんしりょう: 162.090546336g/mol
- どういたいしつりょう: 162.090546336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.9
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A099002180-250mg |
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
54410-76-3 | 95% | 250mg |
$1015.05 | 2023-09-01 | |
Chemenu | CM168247-1g |
2,5,8-trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
54410-76-3 | 95% | 1g |
$*** | 2023-05-30 | |
Alichem | A099002180-1g |
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
54410-76-3 | 95% | 1g |
$2231.10 | 2023-09-01 | |
Alichem | A099002180-5g |
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine |
54410-76-3 | 95% | 5g |
$5173.74 | 2023-09-01 |
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine 関連文献
-
Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazineに関する追加情報
Introduction to 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS No. 54410-76-3)
2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine, identified by its Chemical Abstracts Service (CAS) number 54410-76-3, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the triazolopyrazine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen atoms in its molecular framework imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel therapeutic agents.
The chemical structure of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine consists of two fused six-membered rings: a pyrazine ring and a triazole ring. The presence of three methyl substituents at the 2-, 5-, and 8-positions enhances its lipophilicity and influences its interactions with biological targets. This molecular configuration has been explored in various research studies for its potential applications in drug development.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has been investigated as a lead compound due to its ability to modulate several key enzymes implicated in diseases such as cancer, inflammation, and neurodegeneration. Its structural features allow for selective binding to biological targets while minimizing off-target effects.
One of the most compelling aspects of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine is its versatility in chemical modification. Researchers have leveraged this compound as a starting point for synthesizing derivatives with enhanced pharmacological properties. For instance, modifications at the methyl substituents or the nitrogen atoms of the triazolopyrazine core have led to compounds with improved solubility, bioavailability, and target specificity.
The pharmacological profile of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine has been studied extensively in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in cell signaling pathways. Notably, derivatives of this compound have shown promise in inhibiting Janus kinases (JAKs), which play a crucial role in immune responses and inflammation. This has made it an attractive candidate for developing treatments for autoimmune diseases and chronic inflammatory conditions.
Furthermore, the triazolopyrazine scaffold has been explored for its anticancer properties. Several studies have highlighted the ability of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine derivatives to induce apoptosis in cancer cells by disrupting key cellular processes such as DNA replication and cell cycle progression. The compound's ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for further development into an anticancer therapeutic.
The synthesis of 2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include cyclocondensation reactions between appropriate precursors followed by functional group transformations to introduce the methyl groups at the designated positions. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
The growing body of research on 2,5,8-trimethyl-[1,2,4]-triazolo[1,5-a]-pyrazine underscores its significance as a pharmacophore in medicinal chemistry. Its unique structural features and biological activities make it a valuable tool for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound,its potential as a therapeutic agent is likely to expand further.
In conclusion,CAS No 54410-76-3 represents a fascinating example of how heterocyclic compounds can be engineered to exhibit desirable pharmacological properties。The study of 2,5,8-trimethyl-[1,2,4]-triazolo[1,5-a]-pyrazine not only advances our understanding of triazolopyrazine chemistry but also opens new avenues for developing innovative treatments across multiple therapeutic areas。With ongoing research efforts,this compound is poised to make significant contributions to the field of medicinal chemistry。
54410-76-3 (2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine) 関連製品
- 68496-55-9((2-Aminoethyl)(methoxy)amine)
- 1334177-88-6(Cbz-NH-peg12-CH2CH2cooh)
- 1805577-98-3(3-Bromo-6-fluoro-2-nitrophenol)
- 1824274-89-6(4-Bromo-3-fluoro-2-iodobenzaldehyde)
- 2228083-26-7(methyl 2-amino-2-1-(1,3-thiazol-5-yl)cyclopropylacetate)
- 2549000-19-1(2-(3-ethylphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)
- 91722-14-4(Epoxidized soybean oil, acrylate)
- 2137627-23-5(1-(2-bromopropan-2-yl)-4-tert-butylcyclohexane)
- 1706433-40-0(4-Chloro-6-difluoromethyl-2-ethyl-pyrimidine)
- 1352490-55-1(2-(4-Methyl-6-methylamino-pyridin-3-yl)-pyrrolidine-1-carboxylic acid tert-butyl ester)



